

molecular weight of 2,4,5-Trifluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4,5-Trifluoro-3-methylbenzoic acid

Cat. No.: B040952

[Get Quote](#)

An In-Depth Technical Guide to **2,4,5-Trifluoro-3-methylbenzoic Acid**: Properties, Analysis, and Synthetic Considerations

Introduction

2,4,5-Trifluoro-3-methylbenzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a fluorinated building block, it offers a unique combination of substituents that can be leveraged to modulate the physicochemical and pharmacological properties of target molecules. The strategic placement of three electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzoic acid scaffold creates a versatile intermediate for advanced synthesis.

This guide provides a comprehensive technical overview of **2,4,5-Trifluoro-3-methylbenzoic acid**, with a primary focus on its molecular weight and the empirical methods for its verification. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, analytical validation, and safe handling. The narrative moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating understanding of this important chemical entity.

Core Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior in both chemical and biological systems. For **2,4,5-Trifluoro-3-methylbenzoic acid**, the molecular weight is a

critical parameter for stoichiometric calculations in synthesis, for characterization by mass spectrometry, and for computational modeling.

The molecular formula for this compound is $C_8H_5F_3O_2$.^[1] Based on the atomic masses of its constituent elements (Carbon, Hydrogen, Fluorine, and Oxygen), the calculated molecular weight is a precise value that serves as a benchmark for experimental verification.

Property	Value	Source
Molecular Formula	$C_8H_5F_3O_2$	[1]
Molecular Weight	190.12 g/mol	[1]
CAS Number	112822-85-2	[1]
Canonical SMILES	<chem>CC1=C(C(=C(C=C1F)F)C(=O)O)F</chem>	N/A

The Strategic Role of Fluorination in Modern Drug Discovery

The inclusion of fluorine in bioactive molecules is a widely adopted strategy in medicinal chemistry to enhance a compound's pharmacological profile. In the structure of **2,4,5-Trifluoro-3-methylbenzoic acid**, the trifluoro-substitution pattern is not arbitrary; it is designed to confer specific advantages.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in-vivo half-life of a drug candidate, a highly desirable trait.^[2]
- **Lipophilicity and Permeability:** Fluorine is the most electronegative element, yet a single fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids). This enhancement can improve absorption and membrane permeability, which is crucial for drug efficacy.^[2]
- **Binding Affinity:** The fluorine atoms can alter the electronic distribution of the aromatic ring, influencing pKa and enabling unique interactions (such as hydrogen bonds or dipole-dipole

interactions) with target proteins, potentially increasing binding affinity and potency.

The methyl group provides an additional point for synthetic modification through reactions like benzylic bromination, allowing for the construction of more complex molecular architectures.[\[2\]](#) This combination of features makes **2,4,5-Trifluoro-3-methylbenzoic acid** a valuable starting material for developing novel therapeutics in areas such as oncology, inflammation, and infectious diseases.[\[2\]](#)

Illustrative Synthetic Pathway

The synthesis of highly substituted aromatic compounds like **2,4,5-Trifluoro-3-methylbenzoic acid** requires a multi-step approach. While numerous specific routes exist, a common strategy involves the sequential functionalization of a less complex starting material. The following workflow illustrates a plausible pathway, demonstrating the logical progression from a simple toluene derivative to the final product. A key patent in the field describes a general method for producing related compounds that involves steps such as nitration, fluorination, reduction, and Friedel-Crafts reactions.[\[3\]](#)

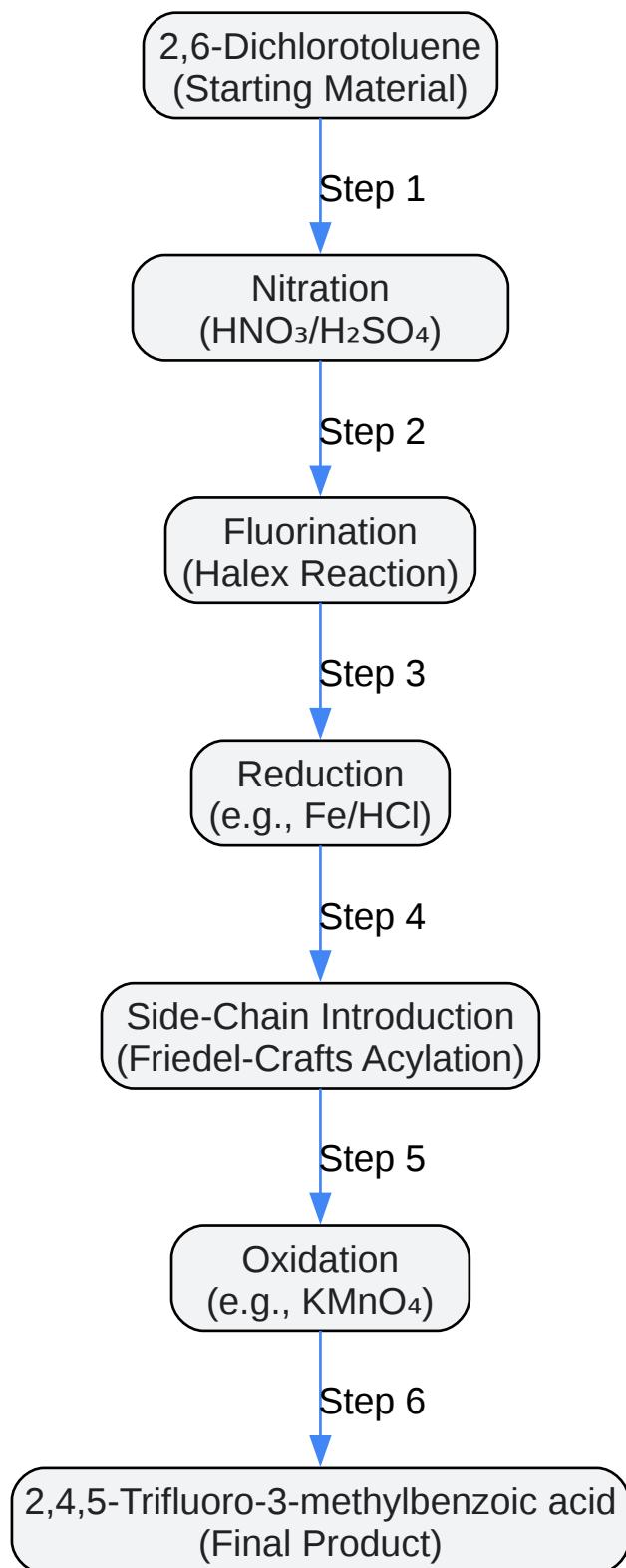
[Click to download full resolution via product page](#)

Fig 1. A conceptual workflow for the synthesis of **2,4,5-Trifluoro-3-methylbenzoic acid**.

Protocol: Side-Chain Oxidation to Carboxylic Acid (Step 6)

This protocol details the final oxidation step, a critical transformation to yield the target benzoic acid. The choice of a strong oxidizing agent like potassium permanganate (KMnO_4) is deliberate, as it is effective for converting an alkyl side-chain on an aromatic ring to a carboxylic acid.

Materials:

- Precursor from Step 5 (e.g., 1-acetyl-2,4,5-trifluoro-3-methylbenzene)
- Potassium permanganate (KMnO_4)
- Sodium carbonate (Na_2CO_3)
- Deionized water
- Hydrochloric acid (HCl), concentrated
- Sodium bisulfite (NaHSO_3)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

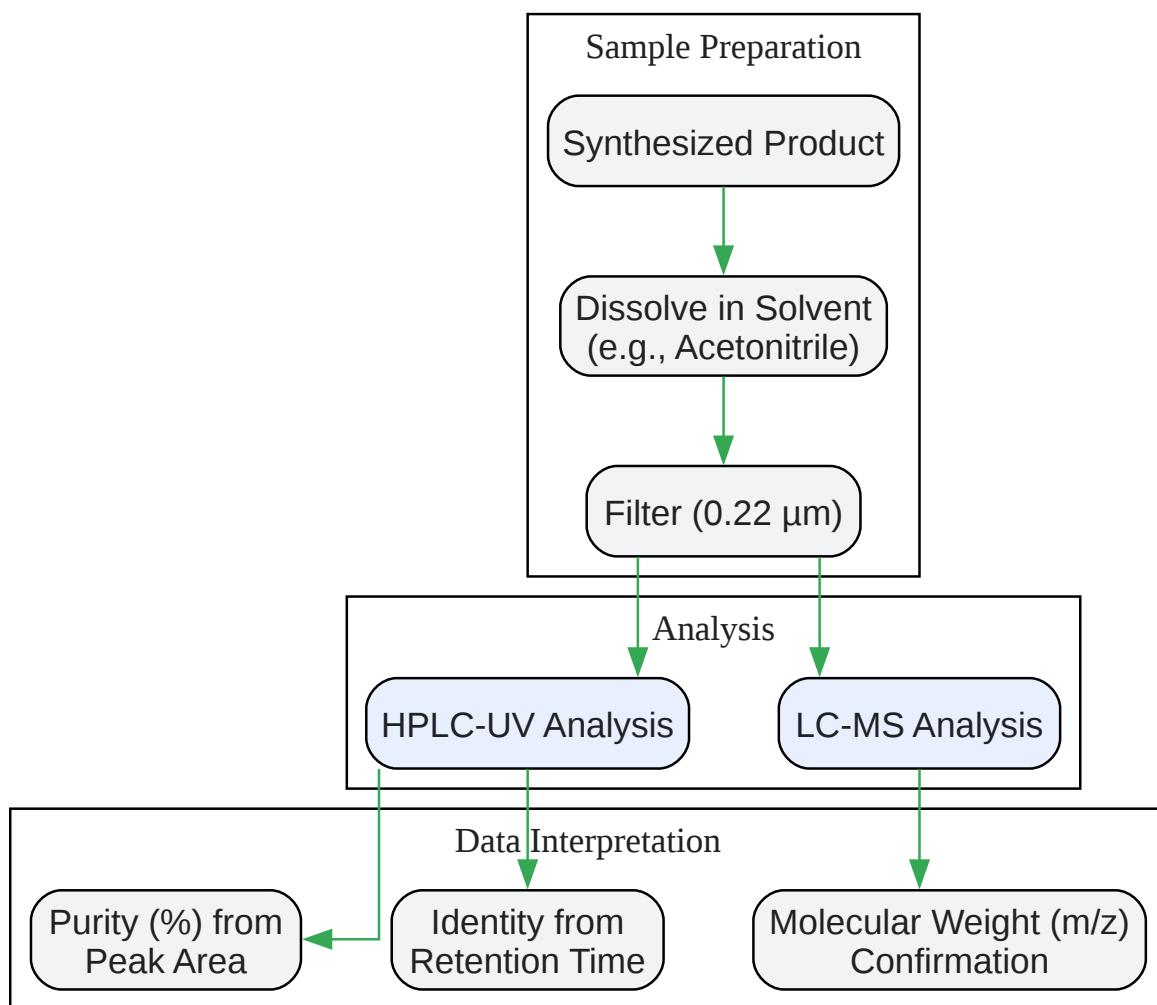
- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the precursor and sodium carbonate in deionized water.
- **Oxidation:** Gently heat the mixture to reflux. Add potassium permanganate portion-wise over 2-3 hours. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed. **Causality:** The heat provides the activation energy for the oxidation, and the portion-wise addition controls the reaction rate and temperature.
- **Quenching:** After the addition is complete, continue refluxing until the purple color has completely vanished. Cool the mixture to room temperature. The appearance of a brown

manganese dioxide (MnO_2) precipitate is expected.

- Workup: Filter the mixture to remove the MnO_2 precipitate. To the filtrate, carefully add sodium bisulfite to destroy any remaining KMnO_4 .
- Acidification: Cool the filtrate in an ice bath and acidify with concentrated HCl until the pH is $\sim 1\text{-}2$. The white precipitate of **2,4,5-Trifluoro-3-methylbenzoic acid** should form. Causality: The carboxylic acid is soluble in its salt form (carboxylate) under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate.
- Extraction & Drying: Collect the precipitate by vacuum filtration. For any product remaining in the filtrate, perform a liquid-liquid extraction with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Analytical Verification and Quality Control

Confirming the identity, purity, and molecular weight of the synthesized product is paramount. A multi-technique approach ensures a self-validating system, providing orthogonal data points that build confidence in the result.



[Click to download full resolution via product page](#)

Fig 2. Workflow for the analytical validation of **2,4,5-Trifluoro-3-methylbenzoic acid**.

Protocol: Purity and Identity by HPLC

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of a compound and providing presumptive evidence of its identity.

Instrumentation & Conditions:

- HPLC System: A standard system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). Causality: The formic acid helps to keep the benzoic acid in its protonated state, ensuring sharp, symmetrical peaks.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Column Temperature: 30 °C.

Procedure:

- Standard Preparation: Accurately weigh and dissolve a reference standard of **2,4,5-Trifluoro-3-methylbenzoic acid** in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).
- Sample Preparation: Prepare the synthesized sample in the same manner.[\[4\]](#)
- Analysis: Inject both the standard and sample solutions into the HPLC system.
- Data Interpretation:
 - Identity: The retention time of the major peak in the sample chromatogram should match that of the reference standard.
 - Purity: The purity is calculated based on the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Definitive Molecular Weight Confirmation by Mass Spectrometry (MS)

While HPLC suggests identity, Mass Spectrometry provides direct evidence of the molecular weight. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Procedure:

- The sample is introduced into the mass spectrometer, typically after separation by LC.
- In the ion source (e.g., Electrospray Ionization - ESI), the molecules are charged. In negative ion mode, the benzoic acid will deprotonate to form $[M-H]^-$.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Expected Result: For **2,4,5-Trifluoro-3-methylbenzoic acid** (MW = 190.12), the primary ion observed in negative mode ESI would be at an m/z of 189.11. This corresponds to the molecule having lost a proton ($[C_8H_5F_3O_2 - H]^-$). Observing this ion provides definitive confirmation of the molecular weight.

Safety and Handling

As with any laboratory chemical, proper handling of **2,4,5-Trifluoro-3-methylbenzoic acid** is essential. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available in the search results, data for structurally similar fluorinated acids provides guidance.

- General Hazards: Similar compounds are classified as irritants. They can cause skin and serious eye irritation, and may cause respiratory irritation.[\[5\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[\[5\]](#)[\[6\]](#)
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[\[5\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[6\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[7\]](#)

Conclusion

2,4,5-Trifluoro-3-methylbenzoic acid is a valuable chemical intermediate whose utility is defined by its precise molecular structure and corresponding molecular weight of 190.12 g/mol. This guide has provided a holistic framework for understanding this compound, moving from

its fundamental physicochemical properties to the strategic rationale for its use in drug development. By presenting detailed, causality-driven protocols for its synthesis and multi-faceted analytical verification, this document establishes a self-validating system of knowledge. Adherence to the described analytical workflows, particularly the orthogonal use of HPLC and Mass Spectrometry, ensures the unambiguous confirmation of the compound's identity and purity, which is the cornerstone of reproducible and reliable scientific research.

References

- 2,4,5-Trifluoro-3-methoxybenzoic acid. MySkinRecipes. [\[Link\]](#)
- Hayashi Kazuhiko. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid. Semantic Scholar. [\[Link\]](#)
- 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3. PubChem. [\[Link\]](#)
- 2-(Trifluoromethyl)benzoic acid | C8H5F3O2. PubChem. [\[Link\]](#)
- CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applic
- THE ANDERSONS SAFETY D
- CAUTION/PRECAUCIÓN. Greenbook.net. [\[Link\]](#)
- CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. nbino.com [nbino.com]
- 3. Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid (2003) | Hayashi Kazuhiko | 1 Citations [scispace.com]
- 4. cipac.org [cipac.org]

- 5. synquestlabs.com [synquestlabs.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. 2,4,5-Trifluoro-3-methoxybenzoic acid [myskinrecipes.com]
- To cite this document: BenchChem. [molecular weight of 2,4,5-Trifluoro-3-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040952#molecular-weight-of-2-4-5-trifluoro-3-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com